Hexyl methyl methylphosphonate
Description
Structure
3D Structure
Properties
CAS No. |
133736-02-4 |
|---|---|
Molecular Formula |
C8H19O3P |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-[methoxy(methyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C8H19O3P/c1-4-5-6-7-8-11-12(3,9)10-2/h4-8H2,1-3H3 |
InChI Key |
MFHDAOIJJZPXOS-UHFFFAOYSA-N |
SMILES |
CCCCCCOP(=O)(C)OC |
Canonical SMILES |
CCCCCCOP(=O)(C)OC |
Synonyms |
Hexyl methyl methylphosphonate |
Origin of Product |
United States |
Hexyl Methyl Methylphosphonate: Advanced Research Perspectives
Introduction to Organophosphonate Esters in Contemporary Chemical Research
Organophosphonate esters are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. nih.gov This feature distinguishes them from the more widely known organophosphate esters, which contain a phosphorus-oxygen-carbon (P-O-C) linkage. wikipedia.org This structural difference imparts unique physicochemical properties and chemical stability to phosphonates. The chemistry of organophosphonate esters and their metal complexes has been a subject of extensive review, highlighting their importance in coordination chemistry and materials science. mst.eduscilit.comacs.org
The synthesis of organophosphonate esters can be achieved through various well-established methods, with the Michaelis–Arbuzov reaction being a cornerstone technique. nih.gov This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. researchgate.net Alternative routes include the direct esterification of phosphonic acids, which can be performed under various conditions, for instance, using dicyclohexylcarbodiimide (B1669883) (DCC) or by reacting them with orthoesters. nih.govresearchgate.net The versatility in synthesis allows for the creation of a vast library of phosphonate (B1237965) esters with tailored alkyl or aryl groups, leading to a wide range of applications. nih.gov
In industrial and academic research, organophosphonate esters are valued for their diverse applications. They are utilized as flame retardants, plasticizers, additives, and defoamers. wikipedia.orgmdpi.com Their role as building blocks in organic synthesis is also significant, where they serve as precursors for more complex molecules and in the development of materials with specific properties. Furthermore, the uncharged backbone of some phosphonate-based polymers, like alkyl-phosphonate nucleic acids (phNA), presents a stark contrast to the polyanionic nature of DNA and RNA, opening new avenues in the exploration of synthetic genetic polymers. nih.gov
Interactive Table 1: General Properties and Applications of Organophosphonate Esters
| Property | Description | Representative Applications |
|---|---|---|
| Structural Core | Contains a stable Carbon-Phosphorus (C-P) bond. | Flame Retardants, Plasticizers wikipedia.org |
| Synthesis | Commonly synthesized via the Michaelis–Arbuzov reaction. nih.gov | Custom Molecule Synthesis |
| Versatility | The R-groups attached to phosphorus can be widely varied. | Metal Extractants, Catalysts osti.govclinicalresearchnewsonline.com |
| Chemical Stability | The C-P bond is generally resistant to hydrolysis. | Hydraulic Fluids, Additives wikipedia.org |
| Biochemical Analogs | Can act as mimics for phosphate-containing biomolecules. | Enzyme Inhibition Studies nih.gov |
Academic Context and Significance of Hexyl Methyl Methylphosphonate (B1257008) within Phosphonate Chemistry
While extensive research exists for the broad class of organophosphonates, academic literature focusing specifically on Hexyl Methyl Methylphosphonate is limited. Its significance is often understood through the synthesis and properties of structurally related compounds, particularly alkyl hydrogen methylphosphonates and molecules incorporating a hexylphosphonate moiety.
A key area of research has been the synthesis of various alkyl hydrogen methylphosphonates with the general structure RO(HO)P(O)Me. A 2003 study detailed the solid-phase synthesis of eleven such compounds, explicitly including n-hexyl hydrogen methylphosphonate tandfonline.comtandfonline.com. This work utilized phosphoramidite (B1245037) chemistry on a hydroxymethyl polystyrene resin, demonstrating a viable synthetic pathway to this class of molecules. Another synthetic approach involves a three-stage route starting with the transesterification of trimethyl phosphite with an alcohol, followed by reaction with methyl iodide to form alkyl methyl methylphosphonates, and concluding with selective demethylation to yield the target alkyl hydrogen methylphosphonate. researchgate.net
The incorporation of a hexyl group into a phosphonate structure imparts specific physicochemical properties, notably hydrophobicity. This can influence the molecule's solubility and its interactions with other materials, distinguishing it from phosphonates with shorter alkyl chains. This principle is leveraged in various applications. For instance, dihexyl and di(2-ethylhexyl) substituted carbamoylmethylphosphonates have been studied as effective extractants for trivalent actinides from acidic solutions, a critical step in managing radioactive waste. osti.gov The hexyl group, in these cases, helps modulate the solubility and extraction characteristics of the molecule. osti.gov
In the field of materials science, hexylphosphonate has been employed as a stabilizing ligand for nanomaterials. Research has shown that using a short hexylphosphonate ligand can significantly suppress coalescence phenomena in quantum-confined CsPbBr₃ nanoplatelets, enhancing their stability for potential use in blue light-emitting diodes. The unique hydrophobic properties conferred by the hexyl group can influence solubility and interactions with biological membranes, making it a point of interest for creating building blocks for more complex molecules. The study of various alkylphosphonate compounds, including those with hexyl groups, is crucial for understanding structure-property relationships, which is essential for designing new materials and chemical agents. researchgate.net
Interactive Table 2: Physicochemical and Spectroscopic Data of Selected Methylphosphonates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Data |
|---|---|---|---|
| Methylphosphonate (anion) | CH₃O₃P⁻² | 94.006 | Conjugate base of methylphosphonic acid. nih.gov |
| Diethyl methylphosphonate | C₅H₁₃O₃P | 152.13 | Boiling Point: 194 °C; Refractive Index: 1.414. lookchem.com |
| n-Hexyl hydrogen methylphosphonate | C₇H₁₇O₃P | 180.18 | Synthesized via solid-phase phosphoramidite chemistry. tandfonline.com |
| Diethyl(hexylsulfonamido (4-methoxyphenyl)methyl) phosphonate | C₁₈H₃₂NO₆PS | 421 | Characterized by FT-IR: 3437 (NH), 2931 (CH, aromatic), 2873 (CH, aliphatic) cm⁻¹. semanticscholar.org |
| (Hexylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid | C₁₄H₂₄NO₆PS | 365 | Characterized by FT-IR: 3433 (NH), 2931 (CH, aromatic), 2866 (CH, aliphatic) cm⁻¹. nih.gov |
Mechanistic Investigations of Hexyl Methyl Methylphosphonate Degradation Pathways
Hydrolytic Degradation Mechanisms of Phosphonate (B1237965) Esters
Hydrolysis represents a primary degradation route for phosphonate esters. This process can be catalyzed by either acid or base and involves the nucleophilic attack on the electrophilic phosphorus center, typically leading to the cleavage of the P-O ester bond. The specific mechanism and reaction rate are influenced by factors such as pH, temperature, and the structure of the ester itself.
Acid-Catalyzed Hydrolysis: Kinetics and Transition State Analysis
Under acidic conditions, the hydrolysis of phosphonate esters is initiated by the protonation of the phosphoryl oxygen. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. nih.gov The major mechanistic routes for this reaction are analogous to those for carboxylic esters and include the AAc2, AAl1, and AAl2 mechanisms. nih.govsemanticscholar.org
AAc2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular): This is the most common pathway, involving a nucleophilic attack by water on the protonated phosphorus center. This leads to P-O bond cleavage. nih.govsemanticscholar.org
AAl1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular): This mechanism involves the formation of a carbocation from the alkyl group of the ester and is favored for esters with bulky alkyl groups (like isopropyl) or those that can form stable carbocations. semanticscholar.orgresearchgate.net
AAl2 (Acid-catalyzed, Alkyl-oxygen cleavage, bimolecular): This is a rarer mechanism involving C-O bond cleavage where water is involved in the bimolecular rate-determining step. nih.gov
Kinetic studies on dialkyl methylphosphonates provide insight into these processes. For instance, the hydrolysis of dimethyl methylphosphonate (B1257008) (DMMP) in hot-compressed water, which creates a slightly acidic environment, follows pseudo-first-order kinetics. acs.orgnih.govacs.org The cleavage of the second P-O bond is often the slower, rate-determining step in the hydrolysis of dialkyl phosphonates. nih.gov
Transition state analysis for the AAc2 mechanism suggests a bimolecular process where a water molecule is involved in the rate-determining step. researchgate.net The transition state is characterized by the simultaneous formation of a new P-O bond with the incoming water molecule and the cleavage of the existing P-O ester bond. For methyl esters, which are relevant analogues for hexyl methyl methylphosphonate, entropies of activation are typically negative (-18 to -24 cal mol⁻¹ K⁻¹), supporting an ordered, bimolecular (A2) transition state. researchgate.net
| Temperature (°C) | Pressure (MPa) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |
|---|---|---|---|---|
| 200-300 | 20-30 | Varies with temp. | 90.17 ± 5.68 | 107.51 ± 0.58 |
Base-Catalyzed Hydrolysis: Reaction Pathways and Rate Determinants
In alkaline solutions, phosphonate ester hydrolysis typically proceeds via a bimolecular nucleophilic substitution mechanism (BAc2). epa.gov This pathway involves the direct attack of a hydroxide (B78521) ion (OH⁻), a strong nucleophile, on the electrophilic phosphorus atom. mdpi.com This attack leads to the formation of a pentacoordinate trigonal bipyramidal intermediate or transition state, which then collapses, expelling the alkoxide leaving group to form the phosphonate anion. thieme-connect.deacs.org
The primary rate determinants in base-catalyzed hydrolysis are:
Steric Effects: The rate of hydrolysis is highly sensitive to steric hindrance around the phosphorus center and on the alkyl groups of the ester. Increased steric bulk significantly decreases the reaction rate. For example, under basic conditions, methyl esters hydrolyze approximately 1000-fold faster than isopropyl esters. nih.gov
Electronic Effects: The leaving ability of the departing alkoxide group influences the rate. Electron-withdrawing groups on the aryl portion of aryl phosphonates can increase the rate of hydrolysis, although phosphonates are generally less sensitive to electronic effects than carboxylic esters. mdpi.com
Nucleophile Concentration: The reaction is dependent on the concentration of the hydroxide ion. dtic.mil
Unlike acid-catalyzed hydrolysis, the base-catalyzed process is generally irreversible because the final product, a phosphonic acid, is deprotonated by the base to form a carboxylate-like phosphonate salt, which is resistant to further nucleophilic attack. chemistrysteps.com
Intramolecular Nucleophilic Mechanisms in Phosphonate Hydrolysis
Certain phosphonate esters can undergo hydrolysis via an intramolecular nucleophilic mechanism. This pathway requires the presence of a nearby functional group within the molecule that can act as an internal nucleophile, attacking the phosphorus center. This process is often significantly faster than the corresponding intermolecular reaction due to favorable entropic factors.
The reaction proceeds through a cyclic transition state, and its rate is highly dependent on the nature of the participating group and the length of the chain connecting it to the phosphonate moiety, which determines the stability of the resulting cyclic intermediate. For example, the hydrolysis of a phosphonate containing a proximate hydroxyl or carboxyl group can be accelerated by the intramolecular attack of that group on the phosphorus atom. The entropy of activation for such reactions is often large and positive, consistent with a rate-determining intramolecular attack. tandfonline.com This mechanism is particularly relevant in biological systems and in the degradation of more complex phosphonate structures.
Role of Solvent Effects in Hydrolytic Cleavage
The solvent plays a critical role in the hydrolytic cleavage of phosphonate esters by influencing the solvation of the reactants and the transition state. The transition from a polar protic solvent like water to a dipolar aprotic solvent can lead to dramatic rate enhancements. frontiersin.org
For instance, the hydrolysis of phosphate (B84403) ester dianions, which are analogous to phosphonates, is accelerated by factors of over 10⁶ in acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) containing small amounts of water, compared to pure water. nih.gov This acceleration is largely entropic in origin. Non-polar aprotic solvents like cyclohexane (B81311) and acetone (B3395972) can also increase hydrolysis rates by factors up to 10⁹. nih.gov These effects arise because polar protic solvents like water strongly solvate the negatively charged ground-state ester through hydrogen bonding. Dipolar aprotic and non-polar solvents solvate the ground state less effectively, reducing the energy barrier to reach the more charge-delocalized transition state. This differential solvation destabilizes the ground state relative to the transition state, thus accelerating the reaction.
Photochemical Degradation Processes
In addition to hydrolysis, phosphonate esters can be degraded through photochemical processes. Exposure to ultraviolet (UV) radiation can provide the energy necessary to induce chemical reactions, including the cleavage of the stable carbon-phosphorus (C-P) bond.
UV Irradiation Effects on C-P Bond Cleavage
The carbon-phosphorus bond is notably stable, with its degradation in the environment often being a slow process. nih.gov However, UV irradiation can promote the cleavage of this bond, particularly in the presence of photocatalysts or other reactive species. Studies on the photodegradation of phosphonates and their degradation products like methylphosphonic acid have shown that UV light can lead to the formation of orthophosphate, indicating C-P bond cleavage. nih.gov
This process is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated in the presence of UV light and a photocatalyst like titanium dioxide (TiO₂) or dissolved iron ions. nih.govrsc.org The mechanism involves the attack of these highly reactive radicals on the phosphonate molecule. The photocatalytic degradation of dimethyl methylphosphonate (DMMP) vapor, for instance, results in intermediates like methylphosphonic acid and ultimately mineralization to carbon dioxide, water, and phosphate. nsf.gov The degradation rate is significantly enhanced under UV light, confirming that the process is photocatalytic rather than simple photolysis. nsf.gov The efficiency of degradation is dependent on factors such as pH and the presence of catalysts. nih.gov
Influence of Reactive Oxygen Species (ROS) in Photolysis
The photolytic degradation of organophosphorus compounds in aquatic environments is significantly influenced by the presence of reactive oxygen species (ROS). Studies on methylphosphonic acid (MPn), a related compound, have demonstrated that its photolysis involves the cleavage of the stable carbon-phosphorus (C-P) bond, a process driven by ROS. rsc.org
Research combining ROS-quenching experiments and density functional theory (DFT) has indicated that the hydroxyl radical (•OH) is the primary ROS responsible for the cleavage of the C-P bond in methylphosphonic acid. rsc.org Other reactive oxygen species were not found to be significant in this process. The degradation kinetics of MPn were observed to be more extensive under alkaline conditions, suggesting that pH plays a crucial role in the photolytic process. rsc.org
For this compound, it can be inferred that a similar mechanism involving hydroxyl radicals is likely a key pathway in its photolytic degradation. The presence of the hexyl ester group may influence the rate and specifics of the reaction, but the fundamental attack by •OH on the phosphonate moiety is expected to be a critical step.
Mechanistic Models for Photodecomposition of Alkyl Methylphosphonates
Based on the investigation of methylphosphonic acid photolysis, a mechanistic model for the photodecomposition of alkyl methylphosphonates can be proposed. This model posits that the cleavage of the C-P bond is initiated by the attack of a hydroxyl radical. rsc.org
The photodecomposition process is understood to proceed as follows:
Generation of ROS: UV irradiation of water containing dissolved oxygen and other photosensitizers leads to the formation of various ROS, with the hydroxyl radical being particularly reactive.
Attack on the Phosphonate: The highly electrophilic hydroxyl radical attacks the electron-rich regions of the alkyl methylphosphonate molecule, leading to the cleavage of the C-P bond.
Formation of Products: The cleavage of the C-P bond results in the formation of orthophosphate and other organic byproducts. In the case of methylphosphonic acid, one exogenous oxygen atom from a source other than water was found to be incorporated into the resulting orthophosphate. rsc.org
This model provides a foundational understanding of the photolytic fate of alkyl methylphosphonates in the environment. The longer hexyl chain in this compound could potentially influence the reaction kinetics or lead to additional secondary reactions, but the core mechanism of ROS-initiated C-P bond cleavage is likely to be conserved.
Thermal Stability and Decomposition Profiles
The thermal stability of organophosphorus compounds is a critical parameter, particularly in industrial applications and for understanding their behavior in high-temperature environments.
Investigation of High-Temperature Degradation of Phosphonate Esters
Studies on the high-temperature degradation of phosphonate esters, such as dimethyl methylphosphonate (DMMP), provide insights into the potential thermal decomposition pathways of this compound. The thermal decomposition of DMMP has been investigated using various analytical techniques, including temperature-programmed desorption/reaction (TPD/R) and X-ray photoelectron spectroscopy (XPS). jh.edu
Research on the decomposition of DMMP on metal oxide surfaces has shown that the degradation process often involves the initial cleavage of the P-OCH3 bond at elevated temperatures. jh.edu For instance, on zirconium oxide clusters, the dissociative adsorption of DMMP occurs at room temperature, with further decomposition observed at temperatures above 473 K (200 °C). jh.edu The presence of catalysts, such as CuO-CeO2, can significantly enhance the thermal catalytic decomposition of DMMP. mdpi.commdpi.com
For this compound, it is anticipated that high-temperature conditions would lead to the cleavage of both the P-O-hexyl and P-methyl bonds, as well as potential reactions involving the hexyl chain itself.
Structural Correlates of Thermal Stability in Alkyl Methylphosphonates
Identification of Thermally Induced Breakdown Products
The identification of breakdown products is essential for understanding the complete degradation pathway. For DMMP, thermal decomposition has been shown to yield products such as methanol (B129727), dimethyl ether, and formaldehyde, depending on the reaction conditions and the presence of catalysts. jh.edu On zirconium oxide clusters, methanol was identified as a major reaction product, evolving through two distinct pathways at different temperatures. jh.edu
Based on these findings for DMMP, the thermal decomposition of this compound would be expected to produce a range of breakdown products, including:
Hexanol (from cleavage of the P-O-hexyl bond)
Methanol (from cleavage of the P-O-methyl bond, if present, or from the methyl group on phosphorus)
Methylphosphonic acid and its subsequent decomposition products
Various hydrocarbons resulting from the degradation of the hexyl chain.
The exact composition of the breakdown products would depend on the temperature, atmosphere, and the presence of any catalytic surfaces.
Biotic and Abiotic Degradation in Environmental Matrices
The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes.
Biotic Degradation: Aerobic bacteria are known to degrade methylphosphonates, utilizing them as a phosphorus source. nih.gov The degradation often proceeds via the C-P lyase pathway, which involves a suite of phn genes. nih.gov This pathway ultimately cleaves the C-P bond, producing methane (B114726) as a byproduct. nih.gov While this has been established for methylphosphonates, the efficiency of this pathway for longer-chain alkyl esters like the hexyl derivative is not well-documented. The larger, more hydrophobic hexyl group might hinder enzymatic activity, potentially leading to slower biodegradation rates.
Abiotic Degradation: Abiotic degradation processes, particularly photodegradation, are significant for phosphonates in the environment. As discussed in the photolysis sections, the cleavage of the C-P bond can be initiated by reactive oxygen species. The rate of photodegradation in natural waters would be influenced by factors such as water clarity, depth, and the concentration of photosensitizing substances.
Interactive Data Table: Comparison of Degradation Pathways for Alkyl Methylphosphonates
| Degradation Pathway | Key Reactants/Conditions | Primary Mechanism | Expected Products (for this compound) |
| Photolysis | UV light, Reactive Oxygen Species (•OH) | C-P bond cleavage | Hexanol, Methylphosphonic acid, Orthophosphate |
| Thermal Decomposition | High Temperature (>200°C), Catalysts | P-O-C and P-C bond cleavage | Hexanol, Methanol, Methylphosphonic acid, Hydrocarbons |
| Biotic Degradation | Aerobic Bacteria (with phn genes) | Enzymatic C-P bond cleavage (C-P lyase pathway) | Methane, Hexanol, Orthophosphate |
| Abiotic Degradation (Environmental) | Sunlight, Water, Minerals | Photodegradation, Hydrolysis | Hexanol, Methylphosphonic acid, Sorption to particles |
Microbial Biotransformation of Organophosphonates
Microbial biotransformation represents a primary route for the degradation of a wide array of chemical compounds in the environment, including organophosphonates. medcraveonline.com Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of essential nutrients, particularly phosphorus. nbinno.com While many synthetic organophosphonates are designed for stability, numerous bacterial strains, often found in soil and wastewater, can mineralize them, especially under phosphorus-limited conditions. nbinno.com
The process of biotransformation involves structural modifications of a chemical by organisms or their enzyme systems, typically resulting in molecules with greater polarity. medcraveonline.com For organophosphonates, the key transformation is the cleavage of the carbon-phosphorus bond, which releases inorganic phosphate that can be assimilated by the microbe. Bacteria capable of this process can gain a competitive advantage in phosphorus-deficient environments. nbinno.com
Research has shown that the microbial degradation of methylphosphonate (MPn), the simplest organophosphonate, can be a significant process in marine environments, potentially contributing to methane production in aerobic ocean waters. nih.gov The degradation of more complex phosphonates, while less common, proceeds through similar metabolic principles. The ability of a microbial community to degrade a specific phosphonate ester like this compound would depend on the presence of bacteria equipped with the necessary enzymatic machinery and the prevailing environmental conditions, such as nutrient availability. nbinno.com
Table 1: Factors Influencing Microbial Biotransformation of Organophosphonates
| Factor | Description | Impact on Degradation |
| Microbial Community | Presence of specific bacterial strains with phosphonate-degrading capabilities. | Essential for initiating biotransformation. |
| Nutrient Availability | Particularly the concentration of inorganic phosphate (Pi). | Degradation is often induced under phosphorus-limiting conditions. nbinno.com |
| Compound Structure | The size, charge, and complexity of the organophosphonate molecule. | Synthetic polyphosphonates can be more resistant to breakdown than simpler, naturally occurring ones. nbinno.com |
| Environmental Conditions | pH, temperature, and the presence of oxygen. | Optimal conditions enhance microbial activity and enzymatic efficiency. |
Enzymatic Pathways for P-C Bond Cleavage (e.g., Phosphonatase Activity)
The defining feature of phosphonates is the carbon-phosphorus (C-P) bond, which is significantly more resistant to chemical and enzymatic hydrolysis than the P-O-C bond found in phosphate esters. unm.edu Consequently, specialized enzymes are required to break this bond. Bacteria have evolved several distinct enzymatic pathways for this purpose. researchgate.net
Two of the most well-characterized pathways for C-P bond cleavage are the C-P lyase pathway and the phosphonatase pathway. researchgate.net
The C-P Lyase Pathway: This is the most widely distributed bacterial system for phosphonate degradation. unm.edu It has a very broad substrate specificity, capable of acting on a variety of alkyl- and arylphosphonates. researchgate.net The C-P lyase multienzyme complex catalyzes the homolytic cleavage of the C-P bond, ultimately producing a hydrocarbon and inorganic phosphate. unm.edu A suite of genes, typically designated as phn genes (phnG to phnM), are required for the C-P lyase activity. researchgate.net
The Phosphonatase Pathway: This pathway is more specific, primarily acting on 2-aminoethylphosphonate (AEP), one of the most abundant naturally occurring phosphonates. unm.eduresearchgate.net It involves a two-step reaction. First, a transaminase (PhnW) converts AEP to phosphonoacetaldehyde (B103672). nih.gov Then, the key enzyme, phosphonoacetaldehyde hydrolase (commonly known as phosphonatase or PhnX), catalyzes the cleavage of the C-P bond in phosphonoacetaldehyde to yield acetaldehyde (B116499) and inorganic phosphate. nih.govdrugbank.com The mechanism of phosphonatase involves the formation of a Schiff base intermediate between a lysine (B10760008) residue in the enzyme's active site and the substrate, which activates the C-P bond for cleavage. nih.gov
A newer, oxidative pathway has also been identified, comprising the enzymes PhnY and PhnZ, which sequentially hydroxylate and then cleave the C-P bond of 2-aminoethylphosphonic acid to produce glycine (B1666218) and inorganic phosphate. acs.org
Table 2: Comparison of Major P-C Bond Cleavage Pathways
| Pathway | Key Enzyme(s) | Primary Substrate(s) | Products | Gene Designation |
| C-P Lyase | C-P Lyase multi-enzyme complex | Broad range of alkyl- and arylphosphonates | Hydrocarbon + Inorganic Phosphate | phnG to phnM researchgate.net |
| Phosphonatase | Transaminase (PhnW), Phosphonatase (PhnX) | 2-Aminoethylphosphonate (AEP) | Acetaldehyde + Alanine + Inorganic Phosphate | phnW, phnX researchgate.netnih.gov |
| Oxidative Pathway | PhnY, PhnZ | 2-Aminoethylphosphonic acid | Glycine + Inorganic Phosphate | phnY, phnZ acs.org |
Environmental Fate Modeling of Phosphonate Esters
Environmental fate models are computational tools used to predict the transport, distribution, and persistence of chemicals released into the environment. For phosphonate esters, these models integrate the compound's physical-chemical properties with environmental parameters to estimate its behavior in various compartments like air, water, soil, and sediment.
Multimedia urban models have been used to estimate the transport and fate of organophosphate esters, which are structurally similar to phosphonate esters. acs.org These models suggest that for some compounds, emissions to the air can be a significant source of contamination in surface waters via atmospheric deposition. acs.org The mobility and persistence of these compounds in water are key factors determining their environmental impact. acs.org
A fugacity-based model (Level III) was developed to simulate the fate of several organophosphate esters in the air and seawater of the Ross Sea. nih.gov The model indicated that these compounds are transferred from the air to the seawater, with dry and wet deposition being the dominant processes. nih.gov Such models highlight the potential for long-range transport of these phosphorus compounds.
Key parameters for modeling the environmental fate of a compound like this compound include:
Volatility: Determines its partitioning between air and other compartments.
Water Solubility: Affects its concentration and transport in aquatic systems.
Adsorption Coefficient (e.g., Koc): Phosphonates have a strong tendency to adsorb to surfaces, which significantly affects their mobility and removal from water systems. researchgate.net
Degradation Rates: This includes rates of biodegradation, photodegradation, and hydrolysis. While biodegradation of many industrial phosphonates is slow, photodegradation of their metal complexes (especially with iron) can be rapid. nbinno.comresearchgate.net
These models are critical for conducting risk assessments and developing management strategies for organophosphorus compounds, helping to fill knowledge gaps regarding their environmental behavior and potential for persistence and bioaccumulation. nih.gov
Advanced Analytical Methodologies for Characterization and Mechanistic Studies of Hexyl Methyl Methylphosphonate
Spectroscopic Elucidation Techniques
Spectroscopy is a cornerstone in the structural analysis of chemical compounds, including hexyl methyl methylphosphonate (B1257008). By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure, as well as its chemical bonds, can be obtained. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework and the phosphorus environment within a molecule. For hexyl methyl methylphosphonate, various NMR techniques are employed for definitive structural assignment and to track reaction mechanisms. researchgate.net The natural abundance of the ³¹P isotope is 100%, which makes ³¹P NMR a particularly sensitive and valuable tool for analyzing organophosphorus compounds. jeol.com
31P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment, providing key information about the bonding and structure. In phosphonates, the ³¹P chemical shift can help to confirm the presence of the phosphonate (B1237965) group and provide insights into the nature of the substituents attached to the phosphorus atom. trilinkbiotech.com The chemical shifts for phosphorus(V) compounds, such as methylphosphonates, typically appear in a specific region of the spectrum. ucsb.edu For instance, methylphosphonic acid has been characterized as a ³¹P NMR pH indicator due to the sensitivity of its chemical shift to pH changes. nih.gov
¹H NMR: Proton NMR provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the hexyl group, the methyl group attached to the phosphorus, and the methyl group of the methoxy (B1213986) moiety. The splitting patterns (multiplicity) and coupling constants of these signals reveal the neighboring protons, confirming the connectivity of the different alkyl groups.
¹³C NMR: Carbon-13 NMR is used to determine the number and types of carbon atoms in a molecule. jeol.com Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment (e.g., whether it is part of a methyl, methylene, or methoxy group). Furthermore, coupling between the phosphorus and adjacent carbon atoms (¹³C-¹⁹P coupling) can be observed, which provides additional structural confirmation. jeol.com
Interactive Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ³¹P Chemical Shift (ppm) |
| P | - | - | ~30-35 |
| P-CH₃ | ~1.5 (doublet, J ≈ 18 Hz) | ~12 (doublet, J ≈ 140 Hz) | - |
| O-CH₃ | ~3.7 (doublet, J ≈ 11 Hz) | ~52 (doublet, J ≈ 6 Hz) | - |
| O-CH₂- | ~4.0 (multiplet) | ~67 (doublet, J ≈ 6 Hz) | - |
| -CH₂- (C2') | ~1.7 (multiplet) | ~31 (doublet, J ≈ 7 Hz) | - |
| -CH₂- (C3') | ~1.3 (multiplet) | ~25 | - |
| -CH₂- (C4') | ~1.3 (multiplet) | ~31 | - |
| -CH₂- (C5') | ~1.3 (multiplet) | ~22 | - |
| -CH₃ (C6') | ~0.9 (triplet) | ~14 | - |
Note: Predicted values are based on typical chemical shifts for similar organophosphonate esters and may vary depending on the solvent and other experimental conditions. Coupling constants (J) are approximate.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. libretexts.org It is a crucial tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. researchgate.net
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and non-volatile compounds, including organophosphorus esters. nih.gov ESI-MS can be used to determine the molecular weight of this compound by observing the protonated molecule [M+H]⁺ or other adducts.
Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (the precursor ion) and then inducing its fragmentation to produce product ions. unt.edu The fragmentation pattern is characteristic of the molecule's structure. For this compound, MS/MS analysis of the [M+H]⁺ ion would likely show characteristic neutral losses, such as the loss of the hexyl group or the methoxy group, providing valuable data for structural confirmation and identification. nih.govmdpi.com This technique is particularly useful for the analysis of complex mixtures and for identifying unknown organophosphorus compounds. mdpi.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. brjac.com.br this compound is amenable to GC analysis. In this technique, the compound is first separated from other components in a mixture by gas chromatography, and then the separated compound is introduced into the mass spectrometer for detection and identification. The mass spectrum obtained from GC-MS provides a molecular fingerprint that can be compared to spectral libraries for positive identification. libretexts.org GC-MS is a robust and sensitive method for the detection and quantification of organophosphorus compounds in various environmental and biological samples. mdpi.comnih.gov
Interactive Table: Characteristic GC-MS Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 124 | [CH₃P(O)(OCH₃)₂]⁺ |
| 109 | [CH₃P(O)(OH)OCH₃]⁺ |
| 97 | [CH₃P(O)(OH)₂]⁺ |
| 96 | [M - C₆H₁₂]⁺ |
| 84 | [C₆H₁₂]⁺ |
| 79 | [PO₃]⁻ or related fragments |
Note: Fragmentation patterns can vary depending on the ionization energy and the specific instrument used.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. researchgate.net This high mass accuracy allows for the determination of the elemental composition of a molecule and its fragments. researchgate.netnih.gov For this compound, HRMS can be used to confirm its molecular formula (C₈H₁₉O₃P) by comparing the experimentally measured accurate mass with the calculated theoretical mass. This capability is extremely valuable for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby increasing the confidence in the identification of the compound. escholarship.orgnih.gov
Chromatographic Separation Principles
Chromatography remains a cornerstone for the analysis of complex mixtures containing phosphonates. The development of robust separation methods is essential for accurate quantification and identification, particularly in environmental and biological matrices.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography (GC) is a well-established and powerful technique for the analysis of volatile and thermally stable organophosphorus compounds. researchgate.net Method development is a critical process that involves proving an analytical method is suitable for measuring the concentration of a substance in a specific sample. researchgate.net For compounds like this compound, which belong to the broader class of organophosphorus esters, GC offers high resolution and sensitivity.
The initial step in method development is the selection of an appropriate GC column. nih.gov A 5% phenyl methyl siloxane stationary phase is commonly chosen for its versatility and suitability for a wide range of organophosphorus pesticides and related substances. nih.gov The optimization of chromatographic conditions is paramount to achieving good separation. Key parameters to consider include injector temperature, oven temperature program, and carrier gas flow rate. obrnutafaza.hr Organophosphorus compounds can be prone to degradation in the GC inlet, which can lead to poor peak shapes and reduced reproducibility. analysis.rs Using deactivated liners, such as those with quartz wool, can minimize these active sites and improve peak symmetry. analysis.rs
Detector selection is also crucial. While a mass spectrometer (MS) provides structural information for identification, specific detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) offer high selectivity and sensitivity for phosphorus-containing compounds. laballiance.com.mydtic.mil The Pulsed Flame Photometric Detector (PFPD) is an alternative that offers enhanced selectivity and is less prone to interferences from organonitrogen compounds. laballiance.com.my
Table 1: Typical GC Parameters for Organophosphorus Compound Analysis This table is interactive. You can sort and filter the data.
| Parameter | Typical Setting/Value | Rationale |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimension for good resolution and capacity. |
| Stationary Phase | 5% Phenyl Methyl Siloxane (e.g., DB-5MS) | Versatile, low-bleed phase suitable for a wide range of organophosphates. nih.gov |
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis. obrnutafaza.hr |
| Injector Temperature | 250 °C | High enough to ensure volatilization without causing thermal degradation. brjac.com.br |
| Carrier Gas | Helium or Hydrogen | Inert gases to carry the sample through the column. |
| Oven Program | Initial 40-60°C, ramp 10-20°C/min to 300°C | A temperature ramp allows for the separation of compounds with a range of boiling points. brjac.com.br |
| Detector | FPD, NPD, or MS | FPD and NPD are highly selective for phosphorus. MS provides identification. laballiance.com.my |
Liquid Chromatography (LC) Techniques for Phosphonate Analysis
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for analyzing highly polar and non-volatile phosphonates that are not amenable to GC. wiley.com The analysis of phosphonic acids, which are degradation products of phosphonate esters, presents a significant chromatographic challenge due to their high polarity. oup.com
Several LC modes can be employed for phosphonate analysis:
Reversed-Phase (RP) Chromatography: This is the most common LC mode, but it struggles to retain highly polar phosphonates. To overcome this, ion-pairing agents, such as N,N-dimethylhexylamine (NNDHA), can be added to the mobile phase. These agents form a complex with the phosphonate, increasing its hydrophobicity and retention on a standard C18 column. sigmaaldrich.com Another approach involves complexing the phosphonates with Fe(III) and separating them on a reversed-phase polymer column. nih.gov
Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. Phosphonates are well-retained and separated on HILIC columns. wiley.com
Derivatization: To enhance sensitivity and improve chromatographic behavior, phosphonates can be derivatized before analysis. For instance, methylation using agents like trimethylsilyldiazomethane (B103560) can increase sensitivity by 2-3 orders of magnitude compared to direct analysis. nih.govresearchgate.net
The choice of detector is critical. While UV detection is possible after forming complexes, mass spectrometry (MS) is preferred for its sensitivity and specificity, allowing for the identification of both known and unknown substances. wiley.comoup.com
Table 2: Comparison of LC Techniques for Phosphonate Analysis This table is interactive. You can sort and filter the data.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Reversed-Phase with Ion-Pairing | An ion-pairing agent is added to the mobile phase to increase the retention of ionic analytes on a non-polar stationary phase. sigmaaldrich.com | Uses standard RP columns; good separation can be achieved. nih.gov | Mobile phase complexity; potential for MS source contamination. |
| HILIC | Partitioning of polar analytes between a polar stationary phase and a semi-aqueous mobile phase. wiley.com | Excellent for highly polar compounds; compatible with MS. wiley.com | Sensitive to water content in the sample; potential for matrix effects. |
| LC-MS with Derivatization | Chemical modification of the analyte to improve its chromatographic properties and detectability. nih.gov | Greatly increases sensitivity (up to 1000x); improves peak shape. nih.govresearchgate.net | Adds an extra step to sample preparation; potential for incomplete reactions. |
Ion Exchange Chromatography in Degradation Product Analysis
Ion Exchange Chromatography (IC) is a highly effective technique for separating ionic compounds, making it ideal for the analysis of phosphonate degradation products like methylphosphonic acid (MPA) and other alkyl methylphosphonic acids (AMPAs). oup.comtandfonline.com These degradation products are highly polar and exist as anions in aqueous solutions, especially at neutral or weakly acidic pH. tandfonline.com
The principle of IC relies on the reversible exchange of ions between the sample and a charged stationary phase (the ion exchanger). For phosphonate analysis, a strong anion-exchange (SAX) resin is typically used. tandfonline.com The negatively charged phosphonate anions are retained on the positively charged stationary phase. Elution is then achieved by passing a solution (eluent) containing competing anions, such as carbonate or hydroxide (B78521), through the column. nih.gov
This method is particularly useful for cleaning up complex environmental samples, such as soil or water extracts, before further analysis. researchgate.net By using an ion-exchange solid-phase extraction (SPE) cartridge, interfering matrix components can be removed while the target phosphonic acids are retained and concentrated. tandfonline.comtandfonline.com The retained analytes can then be eluted with a small volume of a strong eluent. tandfonline.com The separation of anions is often based on their valency. thermofisher.com
Hyphenated and Novel Analytical Approaches
To meet the challenges of analyzing trace levels of phosphonates in complex matrices, advanced and hyphenated analytical techniques are increasingly employed. These methods enhance sensitivity, selectivity, and sample throughput.
Pressurized Liquid Extraction (PLE) for Sample Preparation
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic analytes from solid and semi-solid samples. mdpi.com It has been approved by the Environmental Protection Agency (EPA) for the extraction of organophosphorus pesticides from environmental samples. mdpi.com PLE utilizes elevated temperatures and pressures, which significantly alters the physicochemical properties of the extraction solvent. mdpi.com
The high pressure keeps the solvent in its liquid state above its normal boiling point, while the high temperature decreases the solvent's viscosity and surface tension, allowing for better penetration into the sample matrix. This enhances the desorption of analytes from the matrix, leading to faster and more efficient extractions compared to traditional methods like Soxhlet. mdpi.com
A key advantage of PLE is the ability to perform in-cell cleanup. By placing a layer of an adsorbent material, such as Florisil or alumina, in the extraction cell downstream from the sample, interfering matrix components can be retained while the target analytes are extracted. researchgate.net This combines extraction and cleanup into a single, automated step, reducing solvent consumption and analysis time. researchgate.net The choice of solvent is critical and should match the polarity of the target analyte. mdpi.com
Table 3: Key Parameters for Pressurized Liquid Extraction (PLE) This table is interactive. You can sort and filter the data.
| Parameter | Typical Range | Influence on Extraction |
|---|---|---|
| Temperature | 50 - 200 °C | Increases extraction efficiency by disrupting analyte-matrix interactions and improving solvent properties. mdpi.com |
| Pressure | 1500 - 2000 psi | Maintains the solvent in a liquid state above its boiling point, enabling high-temperature extraction. mdpi.com |
| Solvent | Acetone (B3395972), n-heptane, Dichloromethane | Selected based on the polarity of the target analytes. Mixtures can be used to optimize extraction. mdpi.comresearchgate.net |
| Static Cycles | 1 - 3 cycles | Multiple cycles of holding the solvent in the cell ensure complete extraction. researchgate.net |
| In-cell Adsorbent | Florisil, Alumina, Silica (B1680970) Gel | Used for simultaneous extraction and cleanup to remove matrix interferences. researchgate.net |
Micro-Photoluminescence (µ-PL) Spectroscopy for Related Phosphonate Complexes
Micro-photoluminescence (µ-PL) spectroscopy is a sensitive optical technique used to investigate the electronic and photophysical properties of materials at a microscopic level. picoquant.com In the context of phosphonates, this technique is particularly valuable for studying the luminescence of lanthanide (Ln) complexes formed with phosphonate ester ligands. rsc.orgmdpi.com These studies provide insights into the coordination environment and energy transfer processes within the complexes. rsc.orgrsc.org
The µ-PL setup typically involves focusing a laser onto a small spot (~1 µm) on the sample using a microscope objective. rsc.orgugent.be The same objective collects the resulting luminescence, which is then directed to a spectrometer for spectral analysis. rsc.org This allows for the acquisition of high-resolution emission spectra from specific regions of a sample, such as a single crystal. picoquant.com
For instance, µ-PL studies of Neodymium (Nd³⁺) complexes with phosphonate esters reveal characteristic metal-centered emission bands in the near-infrared (NIR) region. mdpi.com These emissions correspond to electronic transitions between the 4f orbitals of the Nd³⁺ ion, such as the ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, and ⁴F₃/₂ → ⁴I₁₃/₂ transitions. rsc.orgmdpi.com The splitting patterns observed in these emission bands can provide information about the interaction between the lanthanide ion and the coordinating oxygen atoms of the phosphonate ligands. rsc.org Temperature-dependent measurements can further help in assigning the specific electronic transitions. mdpi.com
Table 4: Typical Experimental Details for µ-PL Spectroscopy of Lanthanide-Phosphonate Complexes This table is interactive. You can sort and filter the data.
| Parameter | Description/Value | Purpose |
|---|---|---|
| Excitation Source | Laser (e.g., λexc = 750 nm) | Provides the energy to excite the electrons in the lanthanide ion to higher energy states. rsc.org |
| Microscope Objective | High Numerical Aperture (NA = 0.7) | Focuses the laser to a micrometer-sized spot and efficiently collects the emitted light. rsc.org |
| Spectrometer | 0.75 m focal length | Spectrally disperses the collected luminescence to obtain an emission spectrum. rsc.org |
| Detector | InGaAs or CCD | Detects the dispersed light, often cooled with liquid nitrogen for sensitivity in the NIR region. rsc.org |
| Sample Mounting | Cryostat on a silicon wafer | Allows for measurements at various temperatures, from room temperature down to liquid helium temperatures. mdpi.com |
| Observed Transitions (Nd³⁺) | ~890, 1060, 1320 nm | Characteristic NIR emissions from the Nd³⁺ ion, providing information on the complex's electronic structure. rsc.orgmdpi.com |
Emerging Techniques for Trace Detection and Quantification
The detection and quantification of organophosphorus compounds at trace levels is a significant area of research, driven by environmental monitoring and safety concerns. While a substantial body of research focuses on common organophosphates and chemical warfare agent simulants like dimethyl methylphosphonate (DMMP), specific methodologies for this compound are not extensively detailed in publicly available literature. However, emerging analytical techniques developed for analogous phosphonates can be adapted for its trace detection. These methods prioritize high sensitivity, selectivity, and often, portability for in-field applications.
Emerging techniques largely revolve around advanced chromatographic methods coupled with sensitive detectors, and the development of novel sensor technologies. These approaches offer improvements over traditional methods by providing lower detection limits and higher confidence in analyte identification, even in complex matrices.
Advanced Chromatographic and Spectrometric Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) remain foundational for the sensitive detection of organophosphorus compounds. nih.gov Emerging trends in this area focus on coupling these separation techniques with tandem mass spectrometry (MS/MS), which enhances selectivity and reduces matrix interference, a crucial factor for environmental samples. nih.govnih.gov For instance, GC-MS/MS provides improved precision and lower limits of detection in complex food matrices compared to other methods. nih.gov Similarly, Ion Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS) has been developed for the trace quantification of various phosphonates in water and soil, achieving low limits of quantification (LOQ) in the µg/L and mg/kg ranges, respectively. nih.gov
Another advancement involves derivatization to enhance sensitivity. A method using trimethylsilyldiazomethane for derivatization before analysis by LC-Orbitrap MS/MS has been shown to increase the sensitivity for detecting six key phosphonates by two to three orders of magnitude, pushing detection limits to the ng/L level. epa.gov
Novel Sensor Technologies
Significant progress is being made in the development of portable and rapid sensor-based detection systems. These technologies offer the potential for real-time, on-site monitoring without the need for extensive sample preparation.
Biosensors: These devices utilize biological recognition elements for detection. One approach involves the functional coupling of a phosphonate-binding protein (PhnD) to solid-state nanopores. nih.govacs.org The specific binding of a phosphonate molecule induces a conformational change in the protein, which alters the ion current through the nanopore. nih.gov This electrical signal is concentration-dependent, allowing for highly sensitive and selective detection with binding affinities reported in the nanomolar range for certain phosphonates like 2-aminoethylphosphonate (2AEP) and ethylphosphonate (EP). nih.govacs.org
Surface Acoustic Wave (SAW) Sensors: SAW sensors are another promising platform, valued for their high sensitivity, small size, and low cost. mdpi.com These sensors operate by detecting mass changes on a piezoelectric substrate. When coated with a sensitive film, such as a molecularly imprinted polymer (MIP) designed to selectively bind a target analyte, the adsorption of the analyte causes a measurable frequency shift. mdpi.com For example, a SAW sensor with a silica MIP film has demonstrated the ability to detect DMMP at concentrations as low as 80 ppb. mdpi.com
Ambient Ionization Mass Spectrometry: Techniques like paper spray mass spectrometry (PS-MS) are being explored for rapid, in-field analysis. This method allows for the direct analysis of samples with minimal preparation. When coupled with techniques like paper-based surface-enhanced Raman spectroscopy (pSERS), it can provide both screening and confirmation of organophosphorus compounds with low limits of detection, often in the nanogram range.
The table below summarizes the performance of various emerging techniques for the detection of related organophosphorus compounds, which could be indicative of potential performance for this compound.
| Analytical Technique | Target Analytes | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| IC-ESI-MS/MS | Various Phosphonates | Surface Water | LOQ: 0.04 - 0.16 µg/L |
| IC-ESI-MS/MS | Various Phosphonates | Wastewater | LOQ: 0.6 - 2.3 µg/L |
| LC-Orbitrap MS/MS (with derivatization) | Six Phosphonates | Tap Water | LOQ: 5.0 - 200 ng/L |
| PhnD-coupled Nanopore Sensor | 2-Aminoethylphosphonate | Aqueous Solution | Binding Affinity: 27 nM |
| PhnD-coupled Nanopore Sensor | Ethylphosphonate | Aqueous Solution | Binding Affinity: 373 nM |
| Paper Spray-MS (PS-MS) | CWA Simulants | - | Sub-ng to low ng |
| Paper-based SERS (pSERS) | CWA Simulants | - | Low ng |
| Static Headspace GC-MS | Dimethyl methylphosphonate | Activated Carbon | LOD: 1.24 g/kg |
Computational and Theoretical Chemistry of Hexyl Methyl Methylphosphonate and Phosphonate Systems
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation or its density-based equivalent, are fundamental to predicting the electronic structure and properties of molecules. These calculations provide a detailed picture of orbitals and electron distribution, which governs the molecule's behavior.
Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov It is used to determine the ground-state electronic structure of a molecule, from which numerous properties can be derived. nih.govescholarship.org For a molecule like hexyl methyl methylphosphonate (B1257008), DFT calculations are employed to find the optimized molecular geometry—the arrangement of atoms that corresponds to the lowest energy state. This involves calculating bond lengths, bond angles, and dihedral angles.
Studies on related organophosphorus compounds, such as dimethyl methylphosphonate (DMMP), have utilized DFT to analyze electronic structure and assign spectral features. escholarship.org For hexyl methyl methylphosphonate, DFT would similarly elucidate the geometry around the central phosphorus atom, which is expected to be tetrahedral. The theory also provides a map of the electron density, highlighting the polar nature of the phosphoryl (P=O) and phosphonate (B1237965) (P-O-C) bonds. The electronegative oxygen atoms draw electron density away from the phosphorus and carbon atoms, which is crucial for the molecule's reactivity and intermolecular interactions.
| Parameter | Atom Pair/Trio | Typical Calculated Value |
|---|---|---|
| Bond Length | P=O | ~1.48 Å |
| Bond Length | P-C (methyl) | ~1.80 Å |
| Bond Length | P-O (methoxy) | ~1.62 Å |
| Bond Angle | O=P-C | ~115° |
| Bond Angle | O=P-O | ~118° |
| Bond Angle | C-P-O | ~105° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.orgyoutube.com
For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the phosphoryl and ester oxygen atoms. The LUMO is likely to be an antibonding orbital, primarily located around the P=O bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. sapub.org A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. FMO analysis helps predict how this compound will interact with other molecules; for instance, it would likely use its HOMO to react with electrophiles. pku.edu.cn
| Orbital | Typical Energy (eV) | Significance |
|---|---|---|
| HOMO | -10.5 | Electron-donating capability (nucleophilicity); associated with oxygen lone pairs. |
| LUMO | +1.5 | Electron-accepting capability (electrophilicity); associated with antibonding orbitals. |
| HOMO-LUMO Gap | 12.0 | Indicator of chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals representing Lewis structures (bonds, lone pairs, antibonds). wikipedia.orgusc.edu This method quantifies electron density in terms of natural atomic charges and analyzes donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edujuniperpublishers.com
In this compound, NBO analysis would precisely describe the hybridization of the phosphorus atom and quantify the polarity of its bonds. It would identify the lone pairs on the oxygen atoms as key donor orbitals. The analysis of interactions between these lone pairs and the antibonding orbitals (non-Lewis orbitals) of neighboring molecules is crucial for understanding intermolecular forces like hydrogen bonding. wisc.edu For example, the interaction between a lone pair on the phosphoryl oxygen (donor) of one molecule and an antibonding orbital of an adjacent molecule (acceptor) quantifies the strength of delocalization and the resulting intermolecular attraction.
| Atom | Natural Charge (e) | NBO Hybridization (on P atom) | Description |
|---|---|---|---|
| P | +1.5 | sp~3.0 | The phosphorus center is highly electron-deficient. |
| O (phosphoryl) | -0.8 | - | The phosphoryl oxygen is a strong electron donor and site for H-bonding. |
| O (ester) | -0.6 | - | The ester oxygens also carry significant negative charge. |
| P=O Bond | - | sp~1.9(P) + sp~1.5(O) | Describes the covalent and ionic character of the double bond. |
For this compound, these descriptors can predict its dissociation pathways. For example, the Fukui function can identify which atoms are most susceptible to attack. The phosphoryl oxygen is expected to be the most likely site for electrophilic attack (e.g., protonation), while the phosphorus atom could be a site for nucleophilic attack. These calculations are instrumental in understanding the mechanisms of hydrolysis or other degradation reactions, predicting which bonds are most likely to break under specific conditions.
| Descriptor | Symbol | Interpretation for Reactivity |
|---|---|---|
| Chemical Potential | μ | Measures the escaping tendency of electrons; related to electronegativity. |
| Chemical Hardness | η | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. |
| Fukui Function | f(r) | Identifies the most reactive sites in a molecule for different types of attack. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a "movie" of atomic motions by solving Newton's equations of motion. rsc.org This technique is invaluable for studying the dynamic processes that are inaccessible to static quantum chemical calculations, such as conformational changes, diffusion, and interactions within a larger environment (e.g., a solvent or on a surface). nih.govnih.gov
A significant application of computational chemistry is to study how molecules interact with material surfaces, which is critical for fields like catalysis and sensor development. The adsorption energy—the energy released when a molecule binds to a surface—is a key quantity that determines the strength of the interaction. arxiv.org
While specific studies on this compound are limited, extensive research exists on the adsorption of its smaller analog, dimethyl methylphosphonate (DMMP), on various surfaces, particularly metal oxides like TiO₂ and MoO₂. nih.govresearchgate.net These studies, combining DFT calculations with experimental methods, show that DMMP can adsorb in two primary ways:
Molecular (physisorption): The molecule remains intact and binds weakly to the surface, typically through the phosphoryl oxygen atom forming a coordinate bond with a surface metal site. researchgate.net
Dissociative (chemisorption): The molecule breaks apart upon adsorption. nih.govresearchgate.net For phosphonates, this often involves the cleavage of a P-O-C or P-C bond, with the fragments binding strongly to the surface.
DFT calculations are used to model these scenarios and compute the adsorption energies for different binding configurations. nih.gov The results help determine the most stable adsorption mode and the reactivity of the surface towards the phosphonate. Such insights are directly transferable to understanding how the larger this compound would interact with similar materials.
| Surface | Adsorption Mode | Typical Eads (eV) | Interaction Description |
|---|---|---|---|
| TiO₂ (anatase) | Molecular (Monodentate via P=O) | -1.2 to -1.5 | Strong physisorption or weak chemisorption. |
| TiO₂ (anatase) | Dissociative (P-OCH₃ cleavage) | -1.8 to -2.2 | Favorable chemisorption, leading to surface-bound species. |
| MoO₂ | Molecular | ~ -1.4 | Strong interaction with the surface. |
| MoO₂ | Dissociative | > -2.0 | Decomposition products remain on the surface. nih.gov |
Structure-Reactivity and Structure-Property Relationship Modeling
Computational modeling provides powerful tools for understanding the relationship between the molecular structure of phosphonates and their chemical reactivity and physical properties. Methods like Quantitative Structure-Property Relationship (QSPR) and mechanistic modeling are instrumental in this field.
QSPR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property. For phosphonate derivatives, Density Functional Theory (DFT) has been employed to calculate various quantum chemical descriptors that quantify aspects of their structure and electronics. nih.govresearchgate.net These descriptors can then be used in regression analysis to predict properties like toxicity. nih.govresearchgate.net
A successful QSPR model was developed for a series of 25 phosphonate derivatives to predict their median lethal dose (LD50). nih.govresearchgate.net The model utilized a multiple linear regression equation based on three key descriptors:
V (Volume): A measure of the molecule's size.
q (Charge of the most electronegative atom): Represents the charge on the phosphoryl oxygen, which plays a key role in interactions with biological targets. nih.govresearchgate.net
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. nih.govresearchgate.net
The resulting regression equation effectively predicted the toxicity of the phosphonates. nih.govresearchgate.net Such models are valuable for designing new compounds with desired properties while potentially minimizing adverse effects. Other quantum descriptors used to interpret the chemical reactivity of these derivatives include the Lowest Unoccupied Molecular Orbital (LUMO), Hirshfeld charges, and the molecular electrostatic potential. nih.govresearchgate.net
Table 2: Key Descriptors in QSPR Models for Phosphonates
| Descriptor | Symbol | Physical Interpretation | Relevance to Property Prediction |
| Molecular Volume | V | Represents the size and steric bulk of the molecule. | Influences how the molecule fits into active sites or interacts with other molecules. nih.govresearchgate.net |
| Energy of HOMO | EHOMO | Correlates with the ionization potential and electron-donating ability. | Important for understanding reactivity in charge-transfer processes. nih.govresearchgate.net |
| Atomic Charge | q | Quantifies the electron distribution on a specific atom, such as the phosphoryl oxygen. | Crucial for modeling electrostatic interactions, like those with enzyme residues. nih.govresearchgate.net |
| Energy of LUMO | ELUMO | Correlates with electron affinity and the ability to accept electrons. | Relevant for reactions involving nucleophilic attack on the phosphonate. nih.gov |
Mechanistic Modeling of Chemical Reactions and Degradation Processes
Theoretical modeling is essential for elucidating the detailed, step-by-step mechanisms of chemical reactions and degradation pathways of phosphonates. The inherent stability of the carbon-phosphorus (C-P) bond means that its cleavage is a critical and often rate-limiting step in degradation processes. msu.ruresearchgate.net
Density Functional Theory (DFT) has been used to simulate the photo-oxidation of methylphosphonic acid, a structural relative of this compound. researchgate.netrsc.org These computational studies, combined with experimental data, established a mechanistic model for its degradation. The results indicated that the cleavage of the C-P bond is initiated by attack from a hydroxyl radical (˙OH). researchgate.netrsc.org This provides new insights into the environmental fate of phosphonate compounds. The degradation kinetics were found to be more rapid under alkaline conditions. researchgate.netrsc.org
The hydrolysis of phosphonates is another critical degradation process. mdpi.com Mechanistic studies show that the rate of hydrolysis is significantly influenced by both electronic and steric factors. Electron-withdrawing substituents attached to the phosphorus atom increase the reaction rate by making the phosphorus center more electrophilic and susceptible to nucleophilic attack. mdpi.com Conversely, an increase in steric hindrance around the phosphorus atom significantly decreases the rate of hydrolysis. mdpi.com For example, in the alkaline hydrolysis of a series of ethyl phosphinates, increasing the bulk of the alkyl groups from diethyl to di-tert-butyl resulted in a dramatic decrease in the reaction rate. mdpi.com Computational models can quantify these effects, providing a deeper understanding of the factors that govern the stability and degradation of phosphonate esters.
Applications and Advanced Materials Research Involving Hexyl Methyl Methylphosphonate and Phosphonates
Surface Functionalization and Self-Assembled Monolayers (SAMs)
Phosphonates, including compounds like hexyl methyl methylphosphonate (B1257008), are pivotal in materials science due to their ability to form robust, highly ordered thin films on various surfaces. This capacity is particularly exploited in the functionalization of metal-oxide surfaces for advanced applications.
The utility of phosphonates in surface modification stems from the strong interaction between the phosphonate (B1237965) headgroup and various metal-oxide surfaces. Polar, acidic molecules containing phosphate (B84403) or phosphonate groups can form self-assembled monolayers (SAMs) on a diverse range of substrates, including Al2O3, Ta2O5, NbO5, ZrO2, and TiO2. fishersci.ca This interaction is significantly stronger than that of carboxylates, allowing phosphonates to readily replace them on surfaces like aluminum oxide (AlOx) acs.org.
The binding mechanism involves the formation of direct P-O-M (Phosphorus-Oxygen-Metal) bonds through condensation with hydroxyl groups on the metal oxide surface. utwente.nl The nature of this bond can vary, with theoretical and experimental studies showing that the thermodynamically preferred binding mode for phosphonates on aluminum oxide can be monodentate, bidentate, or tridentate, depending on the surface structure and the presence of residual water acs.org. This robust P-O bond energy, approximately 80 kcal/mol, contributes to the high stability of these films, surpassing the ~40 kcal/mol of the S-Au bond in traditional thiol-based SAMs on gold nih.gov. The strength of this surface interaction and the resulting conformational order of the monolayer can vary depending on the specific metal oxide, with one study finding the order to be zirconated silica (B1680970) > ZrO2 > TiO2. acs.org
| Metal-Oxide Substrate | Key Interaction Characteristics | References |
|---|---|---|
| Aluminum Oxide (Al2O3) | Binding mode can be mono-, bi-, or tridentate; phosphonates bind more strongly than carboxylates. | acs.org |
| Titanium Dioxide (TiO2) | Forms stable SAMs; thermal annealing can enhance adhesion and stability. | nih.govacs.org |
| Zirconium Dioxide (ZrO2) | Yields well-oriented SAMs with strong surface interaction. | utwente.nlacs.org |
| Silicon Dioxide (SiO2) | Phosphonic acids form robust SAMs, offering an alternative to silane (B1218182) systems. | nih.gov |
| Nitinol (NiTi) | Forms ordered, strongly bonded films via a mixed bidentate/monodentate binding motif. | marshall.eduresearchgate.net |
The ability of phosphonates to form dense, well-defined, and stable SAMs on oxide surfaces is crucial for the fabrication of micro- and nano-electronic materials. nih.gov Compounds such as cyclohexyl methyl methylphosphonate are used in this context to create films with a degree of ordering comparable to traditional alkyl thiol SAMs on gold. fishersci.ca These organic films serve as ultrathin gate dielectrics in organic field-effect transistors (OFETs), offering excellent insulation and passivation properties. nih.gov
The fabrication process can involve simple deposition protocols, such as the "Tethering By Aggregation And Growth" (T-BAG) method, to create these films. nih.gov Research has demonstrated that circuits built using phosphonic acid SAMs exhibit a significant, order-of-magnitude decrease in leakage current compared to devices using conventional silane-based counterparts. nih.gov This improvement is attributed to the superior surface coverage and hydrolytic stability of phosphonate SAMs. nih.gov The modification of nanoparticle surfaces, such as nitinol, with phosphonic acids allows for the tailoring of their chemical and physical properties, which is essential for developing advanced materials like nanofluids with controlled thermal conductivity. marshall.eduresearchgate.net
Coordination Chemistry and Complexation Behavior
Phosphonate esters are versatile ligands in coordination chemistry, notable for their ability to form stable complexes with various metal ions, particularly lanthanides. This behavior is leveraged in fields ranging from materials science to critical element separation.
Phosphonate esters are effective ligands for complexing with lanthanide ions (Ln), including Lanthanum (La), Neodymium (Nd), Dysprosium (Dy), and Erbium (Er). rsc.orgrsc.org They readily form mono- or dimeric lanthanide complexes by reacting with lanthanide chloride or nitrate (B79036) precursors. rsc.orgrsc.org These ligands are of significant interest because, in contrast to their carboxylic acid analogs, phosphonate esters have lower vibrational frequencies. rsc.org This property leads to reduced non-emissive excited state quenching and, consequently, enhanced quantum yields, which is particularly advantageous for creating materials with improved luminescence properties. rsc.org
The stability of these complexes is a key feature. For example, a study of ligands with phosphonate pendant arms on a cyclohexane-1,2-diamine backbone reported a high stability constant for the Gadolinium (Gd) complex (log K(GdL3)=17.62). nih.gov The geometry of these complexes can be influenced by the ligand structure, with theoretical calculations identifying stable "twist-wrap" and "twist-fold" conformations in aqueous solution. nih.gov The resulting lanthanide complexes are investigated for their photoluminescence properties in the visible and near-infrared (NIR) spectral regions, which are crucial for applications in lighting, sensing, and display technologies. rsc.orgnih.gov
| Lanthanide Ion | Phosphonate Ligand Type | Key Properties/Applications of Complex | References |
|---|---|---|---|
| Neodymium (Nd3+) | Mono- and geminal bisphosphonate esters | Metal-centered emission in the NIR region for photoluminescence. | nih.gov |
| Europium (Eu3+) | Phosphonate on cyclohexane-1,2-diamine backbone | Forms thermodynamically stable complexes in solution. | nih.gov |
| Gadolinium (Gd3+) | Phosphonate on ethane/cyclohexane (B81311) diamine backbone | Forms highly stable complexes with potential for imaging applications. | nih.gov |
| Lanthanum (La), Dysprosium (Dy), Erbium (Er) | Phosphonate esters with aromatic residues | Characterized for luminescence properties and potential for immobilization on semiconductor surfaces. | rsc.orgrsc.org |
The principles of coordination chemistry involving organophosphorus compounds are central to separation processes in the nuclear fuel cycle. While tributyl phosphate (TBP) is the workhorse extractant in the PUREX (Plutonium Uranium Reduction Extraction) process for separating uranium and plutonium from dissolved used nuclear fuel, related phosphonate and phosphate compounds have been evaluated as alternatives. world-nuclear.orgnih.gov
For instance, tri(n-hexyl) phosphate (THP) and tri(2-ethylhexyl) phosphate (TEHP) have been studied as potential replacements for TBP. osti.gov These compounds exhibit advantages such as negligible solubility in the aqueous phase and a reduced tendency to form undesirable third phases or cruds during extraction. osti.gov Furthermore, processes like TALSPEAK (Trivalent Actinide-Lanthanide Separations by Phosphorous reagent Extraction from Aqueous Komplexes) specifically use organophosphorus reagents like di-2-ethylhexyl phosphoric acid to separate minor actinides (e.g., americium, curium) from lanthanides, a crucial step in advanced fuel cycle strategies aimed at waste management. cresp.orgosti.gov
Polymer Chemistry and Degradable Materials
Phosphonates are integral building blocks in polymer chemistry, particularly in the synthesis of degradable polymers with potential biomedical applications. Polyphosphoesters (PPEs), a class that includes polyphosphonates, are characterized by ester bonds in the polymer backbone that are susceptible to hydrolytic degradation. acs.orgutwente.nl This inherent degradability, combined with their biocompatibility, makes them vital for addressing both environmental and biomedical challenges. acs.orgnih.gov
The degradation rate of these polymers can be influenced by the structure of the side-chain. nih.gov Polyphosphonates are distinct from other polyphosphoesters because they possess a stable carbon-phosphorus (C-P) bond in the backbone, which influences the nature of the degradation products. mpg.de
Synthesis of these polymers can be achieved through various methods, including the ring-opening polymerization (ROP) of cyclic phosphonate monomers. mdpi.com This technique allows for the creation of a wide array of polymer architectures, including novel water-soluble block copolymers and polymeric brushes. acs.orgrsc.org By combining polyphosphonate segments with other polymer classes, such as poly(2-oxazoline)s, researchers can develop hybrid structures that leverage the degradability of the phosphonate component with the unique tunable properties of the other blocks, opening up a vast range of potential applications. acs.orgutwente.nl
Synthesis and Degradation of Poly(phosphonate)s
Poly(phosphonate)s, a class of polymers characterized by a phosphorus-carbon (P-C) bond in their backbone, have garnered significant interest for their potential in advanced materials and biomedical applications. Their synthesis can be achieved through various methods, with ring-opening polymerization (ROP) and polycondensation being the most prominent. The degradation of these polymers, particularly through hydrolysis, is a key feature that can be tailored by manipulating their chemical structure.
One of the key methods for synthesizing well-defined poly(phosphonate)s is the ring-opening polymerization (ROP) of cyclic phosphonate monomers. For instance, the polymerization of 2-methyl-1,3,2-dioxaphospholane 2-oxide (MeEP) yields poly(ethylene methylphosphonate). This process can be initiated by an alcohol and catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leading to polymers with controlled molecular weights and narrow molecular weight distributions.
Another significant route to poly(phosphonate)s is through polycondensation reactions. This can involve the reaction of phosphonic acid dichlorides with diols. For example, the interfacial polycondensation of phenylphosphonic dichloride with bisphenols is a known method. Thermal condensation of these reactants is also a viable, albeit sometimes challenging, approach. These methods often result in polymers with a broader molecular weight distribution compared to ROP.
The degradation of poly(phosphonate)s is a critical aspect of their material properties, with hydrolytic degradation being a primary mechanism. The stability of the phosphonate ester bond is influenced by the nature of the substituent groups on the phosphorus atom and the ester alkyl group. Research on the hydrolysis of monoalkyl esters of methylphosphonic acid has shown that the rate of hydrolysis is dependent on the structure of the alkyl group and the pH of the environment. For example, under acidic conditions, the hydrolysis of isopropyl methylphosphonate is faster than that of methyl methylphosphonate, whereas under basic conditions, the methyl ester hydrolyzes more rapidly.
The structure of the polymer backbone and the side chains play a crucial role in the degradation kinetics. For poly(alkyl ethylene (B1197577) phosphonate)s, studies have demonstrated that increasing the length of the alkyl side chain on the phosphorus atom can enhance hydrolytic stability. This is attributed to increased hydrophobic shielding of the polymer backbone. While specific data on poly(this compound) is not extensively available, it can be inferred that the presence of a hexyl ester group would likely increase the hydrophobicity of the polymer, thereby slowing down the rate of hydrolytic degradation compared to analogues with shorter alkyl chains.
The table below summarizes findings from a study on the synthesis of monoalkyl esters of methylphosphonic acid, which are relevant precursors for understanding the behavior of the this compound moiety.
| Alcohol Used | Resulting Monoalkyl Methylphosphonic Ester | Reaction Conditions | Key Findings |
|---|---|---|---|
| Isopropyl alcohol | Isopropyl methylphosphonic acid | Stoichiometric addition to methylphosphonic dichloride followed by hydrolysis | Faster acid-catalyzed hydrolysis compared to the methyl ester. |
| Methyl alcohol | Methyl methylphosphonic acid | Stoichiometric addition to methylphosphonic dichloride followed by hydrolysis | Faster base-catalyzed hydrolysis compared to the isopropyl ester. |
Hydrolytic Degradation in Poly(phosphoester)s
Poly(phosphoester)s, a broader class of polymers that includes poly(phosphonate)s, are known for their susceptibility to hydrolytic degradation, a property that is highly valuable in biomedical applications such as drug delivery and tissue engineering. The hydrolytic cleavage of the phosphoester bond is the primary degradation mechanism, and its rate can be precisely controlled by several factors.
The pH of the surrounding medium has a profound effect on the rate of hydrolytic degradation. Generally, the hydrolysis of poly(phosphoester)s is accelerated in both acidic and basic conditions compared to neutral pH. tandfonline.com However, for many poly(phosphoester)s, degradation is considerably faster in basic media. tandfonline.com This pH-dependent degradation allows for the design of materials that are stable at physiological pH but degrade more rapidly in specific environments, such as the acidic microenvironment of a tumor.
The chemical structure of the polymer, including the nature of the backbone and any side chains, is a critical determinant of hydrolytic stability. Increasing the hydrophobicity of the polymer can shield the backbone from water, thereby slowing down the rate of hydrolysis. For instance, in a series of polyphosphonates, an increase in hydrophobic shielding was shown to directly correlate with a decrease in degradation rates. tandfonline.com This principle suggests that a polymer like poly(this compound), with its relatively long and hydrophobic hexyl group, would exhibit slower hydrolytic degradation compared to its counterparts with shorter alkyl chains like methyl or ethyl groups.
A common mechanism for the hydrolytic degradation of poly(phosphoester)s is "backbiting," which involves an intramolecular attack by a terminal hydroxyl group on a nearby phosphoester bond in the polymer backbone. tandfonline.com This process leads to the scission of the polymer chain and the formation of cyclic or linear oligomeric and monomeric products. The rate of backbiting can be influenced by the flexibility of the polymer chain and the accessibility of the terminal hydroxyl groups. Blocking these terminal hydroxyl groups, for example, by converting them to a urethane, has been shown to reduce the degradation kinetics. tandfonline.com
The table below presents data on the degradation of different poly(alkyl ethylene phosphate)s, illustrating the effect of side-chain structure on degradation.
| Polymer | Side Chain | Degradation Characteristics |
|---|---|---|
| Poly(methyl ethylene phosphate) (PMEP) | Methyl | Readily degrades under basic conditions. tandfonline.com |
| Poly(ethyl ethylene phosphate) (PEEP) | Ethyl | Shows high stability under acidic conditions but degrades under basic conditions. tandfonline.com |
This data supports the principle that even small changes in the alkyl side-chain can significantly impact the hydrolytic stability of poly(phosphoester)s.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for hexyl methyl methylphosphonate, and what reaction parameters critically influence yield and purity?
- This compound is typically synthesized via esterification or transesterification reactions. Key parameters include:
- Catalyst selection : Acid or base catalysts (e.g., sulfuric acid, sodium methoxide) to drive ester formation .
- Temperature control : Optimal ranges (e.g., 60–100°C) to prevent thermal degradation .
- Solvent systems : Use of aprotic solvents like dichloromethane or toluene to minimize side reactions .
- Stoichiometric ratios : Precise molar ratios of reactants (e.g., hexanol to methyl methylphosphonate) to avoid incomplete esterification .
- Validation : Confirm product identity via NMR (¹H/³¹P) and FT-IR spectroscopy to detect characteristic peaks (e.g., P=O stretch at ~1250 cm⁻¹) .
Q. What analytical techniques are recommended for characterizing this compound in complex matrices?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using mobile phases containing hexanesulfonic acid or trifluoroacetic acid for ion-pairing .
- Mass spectrometry : High-resolution LC-MS (ESI or APCI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 180.1 for C₇H₁₇O₃P) .
- Elemental analysis : Verify phosphorus content via ICP-MS or colorimetric assays (e.g., molybdenum blue method) .
Q. How should researchers safely handle this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks; monitor airborne concentrations against OSHA PELs (e.g., 1 mg/m³ for organophosphates) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can computational models elucidate the reaction mechanisms of this compound in catalytic systems?
- Density Functional Theory (DFT) : Simulate transition states and activation energies for esterification or hydrolysis pathways .
- Molecular dynamics (MD) : Model solvent interactions and diffusion coefficients in polar/non-polar media .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported toxicity profiles of this compound and related organophosphonates?
- Meta-analysis : Compare acute toxicity data (e.g., LD₅₀ values) across species (rat, zebrafish) and exposure routes (oral, dermal) .
- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) using in vitro hepatocyte models .
- Ecotoxicology : Assess biodegradability via OECD 301 tests and bioaccumulation potential using logP values (e.g., -0.46 for methyl phosphate analogs) .
Q. How can researchers design experiments to study the flame-retardant synergism of this compound in polymer composites?
- In situ polymerization : Incorporate this compound into PMMA or polyurethane matrices during synthesis .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures and char residue to evaluate flame suppression efficiency .
- Cone calorimetry : Quantify heat release rate (HRR) and smoke production under ASTM E1354 conditions .
Data Contradictions and Reproducibility
Q. Why do NMR spectra of this compound vary across studies, and how can researchers ensure reproducibility?
- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift ³¹P NMR signals by 1–3 ppm .
- Impurity interference : Trace moisture or residual catalysts (e.g., H₂SO₄) may broaden peaks; pre-dry samples with molecular sieves .
- Standardization : Use internal standards (e.g., trimethyl phosphate) for chemical shift calibration .
Q. How do discrepancies in reported boiling points for this compound arise, and which measurement methods are most reliable?
- Method variability : Boiling points may differ between atmospheric and reduced-pressure distillations (e.g., 150°C at 760 mmHg vs. 90°C at 10 mmHg) .
- Gold-standard technique : Use dynamic vapor pressure measurement (e.g., Antoine equation) with calibrated manometers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
